molecular formula C56H77F3N14O12 B8069954 Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

Cat. No.: B8069954
M. Wt: 1195.3 g/mol
InChI Key: MIXMSRWGDOFYHN-HBBGHHHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Classification Within the RF-Amide Peptide Family

The discovery of NPFF traces back to 1985, when Yang and colleagues identified it as an endogenous peptide in bovine brain extracts that cross-reacted with antibodies against the cardioexcitatory peptide FMRF-NH2. This marked the first characterization of a mammalian RF-amide peptide, a family defined by the C-terminal Arg-Phe-NH2 motif. NPFF shares this motif with other neuropeptides, including neuropeptide AF (NPAF), neuropeptide SF (NPSF), and gonadotropin-inhibitory hormone (GnIH).

Initial functional studies revealed NPFF’s anti-opioid properties, as it counteracted morphine-induced analgesia in animal models. This dual role—modulating both pain and opioid responses—positioned NPFF as a unique regulatory peptide. By 2000, two G protein-coupled receptors (GPCRs), NPFFR1 (GPR147) and NPFFR2 (GPR74), were identified as its primary targets. NPFF binds these receptors with nanomolar affinity (NPFFR1: Kd = 1.13 nM; NPFFR2: Kd = 0.37 nM), enabling diverse physiological effects.

Table 1: Key RF-Amide Peptides and Their Receptors

Peptide Sequence (C-Terminal) Primary Receptor Physiological Role
NPFF PQRF-NH2 NPFFR1/2 Pain modulation, opioid regulation
NPSF FLFQPQRF-NH2 NPFFR2 Cardiovascular regulation
GnIH/RFRP-3 VPNLPQRF-NH2 NPFFR1 Reproductive hormone inhibition
Kisspeptin YNWNSFGLRF-NH2 KISS1R Puberty initiation, fertility

Evolutionary Conservation and Species-Specific Variations

NPFF exhibits remarkable evolutionary conservation across vertebrates, underscoring its fundamental biological role. In humans, mice, and bovines, the NPFF gene resides on chromosome 12 and encodes precursors that yield NPFF, NPAF, and NPSF through proteolytic cleavage. The C-terminal PQRF-NH2 motif is invariant, but N-terminal sequences vary: bovine NPFF (FLFQPQRF-NH2) differs from human NPSF (SQAFLFQPQRF-NH2) by three N-terminal residues.

Notably, NPFF’s anti-opioid function is conserved in rodents and primates, but its role in thermogenesis and feeding behavior shows species-specific adaptations. For instance, NPFFR2 knockout mice exhibit impaired diet-induced thermogenesis, a phenotype not observed in zebrafish models. Such divergence highlights the peptide’s adaptive evolution in response to ecological pressures.

Gene Structure and Post-Translational Processing of NPFF Precursors

The human NPFF gene spans 8.5 kb and comprises four exons. Alternative splicing generates two precursors: NPFFA and NPFFB. NPFFA undergoes proteolytic cleavage at dibasic residues (e.g., Arg-Lys) to yield NPFF and NPSF, while NPFFB produces RF-amide-related peptides (RFRPs), including NPVF and GnIH.

Table 2: NPFF Precursor Processing Pathways

Precursor Cleavage Sites Products Biological Activity
NPFFA Arg10-Lys11 NPFF (FLFQPQRF-NH2) Anti-opioid, pain modulation
Arg20-Lys21 NPSF (SQAFLFQPQRF-NH2) Macrophage activation, thermogenesis
NPFFB Arg15-Arg16 NPVF (VPNLPQRF-NH2) Gonadotropin inhibition
Arg25-Lys26 GnIH (SGRNMEVSLVRQVLNLPQRF-NH2) Reproductive hormone regulation

Post-translational modifications, notably C-terminal amidation, are critical for NPFF’s receptor binding. The enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes this step, and its inhibition abolishes NPFF activity. Recent cryo-EM studies of NPFFR2 bound to hNPSF reveal that the N-terminal SQA residues enhance receptor affinity compared to NPFF, suggesting that precursor processing fine-tunes signaling outcomes.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H76N14O10.C2HF3O2/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34;3-2(4,5)1(6)7/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXMSRWGDOFYHN-HBBGHHHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H77F3N14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Neuropeptide FF (NPFF), specifically the peptide sequence H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, is an endogenous neuropeptide that plays a significant role in various physiological processes, particularly in pain modulation, appetite regulation, and cardiovascular functions. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic implications, and relevant research findings.

Structure and Receptor Interaction

NPFF acts primarily through two G protein-coupled receptors: NPFFR1 and NPFFR2 . These receptors are distributed throughout the central nervous system and peripheral tissues, influencing numerous biological functions:

  • NPFFR1 : Predominantly found in the limbic system and hypothalamus, it is involved in pain perception and emotional responses.
  • NPFFR2 : Highly expressed in the spinal cord, it modulates nociception and opioid receptor functions, thus playing a crucial role in pain management.

The binding affinities of NPFF to these receptors have been quantified, with Ki values of 2.82 nM for NPFFR1 and 0.21 nM for NPFFR2, indicating a strong interaction with both receptors .

Pain Modulation

NPFF exhibits antiopioid properties, counteracting the effects of opioid analgesics. Research indicates that NPFF can reduce opioid-induced hyperalgesia and tolerance, making it a potential candidate for managing pain without the side effects associated with opioids .

Appetite Regulation

In studies involving intracerebroventricular (i.c.v.) administration, NPFF has been shown to produce anorexigenic effects , suggesting its role in appetite suppression. This effect may be mediated through its action on hypothalamic pathways that regulate hunger and satiety .

Cardiovascular Effects

Recent findings highlight NPFF's involvement in cardiovascular regulation. It has been shown to influence blood pressure through autocrine signaling mechanisms within renal tissues. Specifically, NPFF signaling can modulate sodium handling in the kidneys, which is critical for blood pressure homeostasis .

Case Study 1: NPFFR2 in Hepatocellular Carcinoma

A study demonstrated that NPFFR2 is overexpressed in hepatocellular carcinoma (HCC) tissues. The increased expression correlates with poor prognosis and enhanced cell migration and invasiveness through RhoA signaling pathways. This suggests that targeting NPFFR2 may provide therapeutic avenues for HCC treatment .

Case Study 2: Activation of the HPA Axis

Research has shown that activation of NPFFR2 stimulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to increased serum cortisol levels and anxiety-like behaviors in animal models. This indicates that NPFF may play a role in stress response mechanisms .

Summary of Biological Activities

Biological ActivityMechanismReferences
Pain modulationAntagonizes opioid effects
Appetite suppressionAnorexigenic effects via hypothalamus
Cardiovascular regulationModulates renal sodium handling
Cancer progressionPromotes malignancy in HCC
Stress responseActivates HPA axis

Scientific Research Applications

Pain Modulation

Mechanism of Action
NPFF is primarily recognized for its anti-opioid properties. It interacts with opioid systems to modulate pain responses. Research indicates that NPFF can enhance the analgesic effects of opioids like morphine while also attenuating their side effects, such as tolerance and dependence. Studies have shown that NPFF administration can reverse morphine-induced analgesia in certain contexts, suggesting a complex interaction between NPFF and opioid receptors .

Key Findings

  • Analgesic Effects : Intrathecal administration of NPFF analogs leads to long-lasting analgesia that is opioid-dependent .
  • Neuropathic Pain Models : NPFF has been shown to reduce allodynia (pain from stimuli that do not normally provoke pain) in inflammatory and neuropathic pain models .

Neuroprotection

Role in Ischemic Injury
Recent studies highlight NPFF's neuroprotective effects, particularly in ischemic conditions such as stroke. Recombinant NPFF (rNPFF) has been shown to promote neuronal survival and enhance synaptic plasticity following ischemic injury by upregulating critical proteins involved in neuronal health and repair .

Key Findings

  • Cellular Protection : rNPFF treatment significantly reduces cellular damage markers and promotes the expression of synaptic proteins like GAP43 and PSD95 .
  • BDNF Regulation : NPFF treatment increases levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal growth and survival .

Cardiovascular Regulation

Impact on Blood Pressure
NPFF plays a role in regulating cardiovascular functions, particularly blood pressure. Studies have demonstrated that NPFF signaling within the kidneys can influence blood pressure regulation through autocrine mechanisms . The peptide's effects on renal function suggest potential therapeutic applications for hypertension management.

Key Findings

  • Renal Function : Chronic infusion of NPFF decreases renal sodium excretion and increases blood pressure in experimental models .
  • Central Regulation : NPFF receptors are expressed in brain regions involved in cardiovascular control, indicating a central role in blood pressure regulation .

Recovery from Nerve Injuries

Corneal Nerve Injury
NPFF has been investigated for its potential to aid recovery from corneal nerve injuries, particularly in diabetic models. Application of NPFF has been shown to enhance nerve regeneration and epithelial wound healing through specific signaling pathways .

Key Findings

  • Neurite Elongation : NPFF promotes neurite growth in diabetic sensory neurons, suggesting its utility in treating diabetic complications affecting nerve health .
  • Mechanistic Insights : The recovery effects are linked to the activation of pathways such as ERK1/2, which are crucial for nerve regeneration .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings
Pain Modulation Anti-opioid effects; enhances opioid analgesiaReduces allodynia; reverses morphine analgesia
Neuroprotection Promotes neuronal survival; enhances synaptic plasticityReduces cellular damage; increases BDNF levels
Cardiovascular Regulation Regulates blood pressure via renal signalingDecreases sodium excretion; increases blood pressure
Recovery from Nerve Injuries Promotes nerve regenerationEnhances neurite elongation; activates ERK1/2 pathway

Comparison with Similar Compounds

Comparative Data Table

Compound Sequence Receptor Affinity Key Function Reference
NPFF FLFQPQRF-NH₂ NPFF1/NPFF2 Opioid modulation, BP regulation
NPAF AGEGLSSPFWSLAAPQRF-NH₂ NPFF2 > NPFF1 Pain transmission, slower degradation
RFRP-3 VPNLPQRF-NH₂ NPFF1 Reproductive hormone secretion
(1DME)Y8Fa D-Tyr-D-Leu-[N-Me]-Phe... μ-opioid agonist Enhances intestinal motility
RF313 Proline-based small molecule NPFF2 antagonist Reverses opioid hyperalgesia
GDPFLRFamide GDPFLRF-NH₂ Species-specific receptors Cardiac regulation in mollusks

Research Findings and Contradictions

  • Hypertension Link : NPFF levels are reduced in the PVN of hypertensive humans, suggesting a protective role in blood pressure regulation . However, acute NPFF administration in rats increases blood pressure, highlighting species- and context-dependent effects .
  • Opioid Interactions: While NPFF attenuates morphine analgesia in rats , its analogues like (3D)Y8Fa exhibit antagonistic properties without endogenous NPFF’s neuroendocrine effects .

Q & A

Basic Research Questions

Q. What experimental models are recommended to study the interaction between Neuropeptide FF (NPFF) and opioid-induced analgesia?

  • Methodological Answer: Use rodent models (e.g., rat tail-flick or hot-plate tests) to assess nociception. Inject NPFF or its analogs (e.g., RF9, a selective antagonist) alongside morphine or fentanyl to evaluate attenuation or potentiation of analgesia. Measure tail-flick latency before and after treatments, ensuring statistical rigor with ANOVA and post-hoc tests (Bonferroni correction) .
  • Example Data: In mice, RF9 (5 mg·kg⁻¹) blocked fentanyl-induced hyperalgesia and enhanced morphine’s early analgesic effects .

Q. How can researchers validate the structural identity of synthesized NPFF peptides?

  • Methodological Answer: Employ gas-phase sequencing for primary structure determination. Confirm COOH-terminal amidation via reactivity with anti-Phe-Met-Arg-Phe-NH₂ antisera, which recognizes the -Arg-Phe-NH₂ motif. Validate synthetic peptides using HPLC retention time matching against endogenous peptides .
  • Key Metrics: Purity (≥98% via HPLC), molecular weight verification (e.g., 1081.3 Da for NPFF), and mass spectrometry .

Q. What in vitro assays are suitable for studying NPFF receptor activity?

  • Methodological Answer: Use transfected cell lines (e.g., CHO-K1 expressing NPFF1 or NPFF2 receptors) for calcium flux or cAMP inhibition assays. Apply NPFF analogs (e.g., AGEGLSSPFWSLAAPQRF-NH₂) and measure dose-response curves. Include RF9 as a negative control to confirm receptor specificity .

Advanced Research Questions

Q. How do NPFF receptors modulate opioid tolerance, and what experimental designs can dissect this mechanism?

  • Methodological Answer: Combine chronic morphine administration (5 mg·kg⁻¹, s.c., 7 days) in mice with NPFF receptor antagonists (e.g., RF9). Assess tolerance via repeated tail-flick tests and withdrawal symptoms (e.g., naltrexone-precipitated jumping). Use immunohistochemistry to quantify NPFF receptor expression in spinal cord and brainstem regions post-treatment .
  • Key Finding: RF9 prevents morphine tolerance and reduces withdrawal severity, implicating NPFF receptors in opioid neuroadaptation .

Q. How can conflicting data on NPFF’s pro- vs. anti-opioid effects be resolved?

  • Methodological Answer: Context-dependent effects may arise from receptor subtype activation (NPFF1 vs. NPFF2) or dosing regimens. Design studies comparing intrathecal (spinal) vs. intracerebroventricular (brain) NPFF administration. Use selective agonists/antagonists and control for peptide degradation (e.g., protease inhibitors). Meta-analyze existing data to identify dose- or region-specific trends .
  • Example Contradiction: NPFF decreases tail-flick latency (pro-nociceptive) in acute settings but attenuates opioid-induced hyperalgesia in chronic models .

Q. What advanced techniques can elucidate NPFF’s role in neuroendocrine regulation?

  • Methodological Answer: Combine optogenetics (e.g., NPFF neuron-specific stimulation) with microdialysis in hypothalamic regions to measure neurotransmitter release (e.g., dopamine, serotonin). Pair with RNAscope to map NPFF receptor expression in endocrine tissues. Validate findings using NPFF knockout mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
Reactant of Route 2
Neuropeptide FF H-Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.